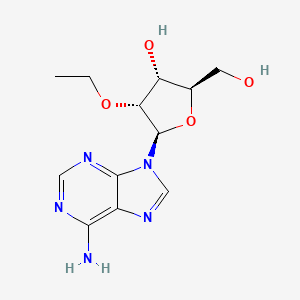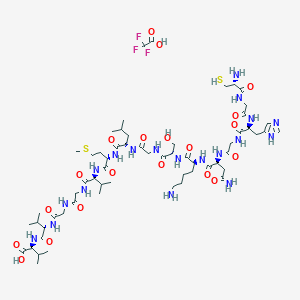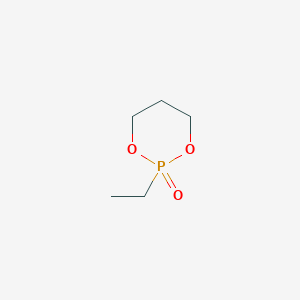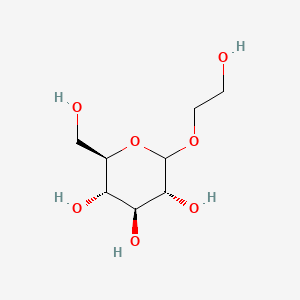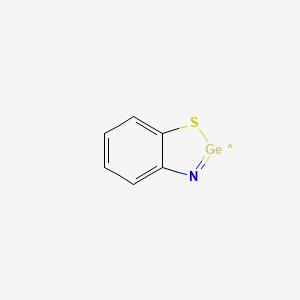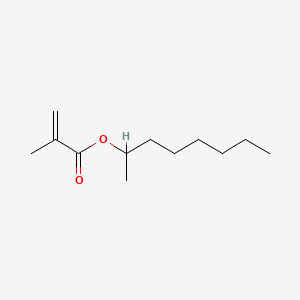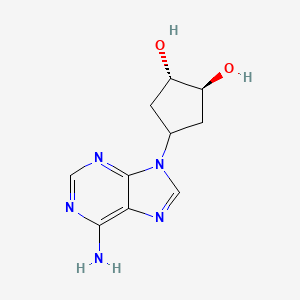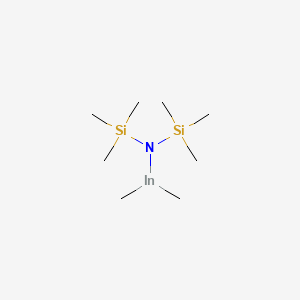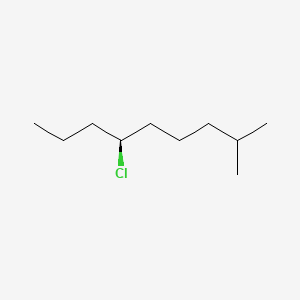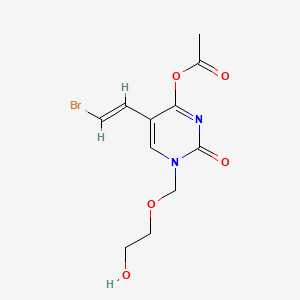
2-Hydroxytetradecyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxytetradecyl methacrylate is an organic compound with the molecular formula C18H34O3. It is a methacrylate ester that contains a hydroxyl group attached to a tetradecyl chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of hydrogels and other polymeric materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxytetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-hydroxytetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxytetradecyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers. Common initiators for this reaction include azobisisobutyronitrile and benzoyl peroxide.
Esterification: The hydroxyl group in this compound can react with carboxylic acids to form esters.
Hydrolysis: Under acidic or basic conditions, the ester bond in this compound can be hydrolyzed to yield methacrylic acid and 2-hydroxytetradecanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile and benzoyl peroxide are used under controlled temperature conditions (typically 60-70°C).
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Hydrolysis: Acidic or basic conditions are employed, with common reagents including hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymerization: Polymers and copolymers with various properties depending on the monomers used.
Esterification: Esters formed from the reaction with carboxylic acids.
Hydrolysis: Methacrylic acid and 2-hydroxytetradecanol.
Scientific Research Applications
2-Hydroxytetradecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used in the synthesis of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing.
Biomedical Applications: The compound is used in the development of biocompatible materials for medical devices and implants.
Coatings and Adhesives: It is utilized in the formulation of UV-curable coatings and adhesives due to its excellent adhesion properties and chemical resistance.
Nanotechnology: this compound is employed in the synthesis of nanoparticles and nanocomposites for various industrial applications.
Mechanism of Action
The mechanism of action of 2-hydroxytetradecyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The hydroxyl group in the compound can participate in hydrogen bonding, enhancing the mechanical properties and stability of the resulting polymers. In biomedical applications, the biocompatibility of the compound is attributed to its hydrophilic nature, which promotes cell adhesion and proliferation.
Comparison with Similar Compounds
2-Hydroxytetradecyl methacrylate can be compared with other methacrylate esters such as:
2-Hydroxyethyl methacrylate: Similar in structure but with a shorter alkyl chain, leading to different physical properties and applications.
2-Hydroxypropyl methacrylate: Another methacrylate ester with a different alkyl chain length, affecting its polymerization behavior and end-use applications.
2-Hydroxybutyl methacrylate: With a longer alkyl chain, this compound exhibits different solubility and mechanical properties compared to this compound.
The uniqueness of this compound lies in its long alkyl chain, which imparts specific hydrophobic and mechanical properties to the polymers formed from it. This makes it particularly suitable for applications requiring enhanced durability and chemical resistance.
Properties
CAS No. |
96591-14-9 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-hydroxytetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H34O3/c1-4-5-6-7-8-9-10-11-12-13-14-17(19)15-21-18(20)16(2)3/h17,19H,2,4-15H2,1,3H3 |
InChI Key |
RLWDMMUWHLHTBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(COC(=O)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




